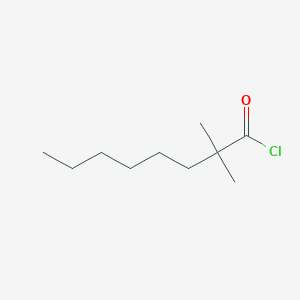

2,2-Dimethyloctanoyl chloride

Vue d'ensemble

Description

Acyl chlorides are highly reactive compounds widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The branching and chain length of these compounds influence their reactivity, stability, and applications.

Méthodes De Préparation

General Synthetic Pathways for Acyl Chlorides

Acyl chlorides are typically synthesized via the reaction of carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂) , oxalyl chloride , or phosphorus pentachloride (PCl₅) . The choice of reagent depends on factors like steric hindrance, solubility, and scalability . For branched substrates like 2,2-dimethyloctanoic acid, steric effects necessitate optimized conditions to ensure complete conversion.

Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is widely used due to its efficiency and gaseous byproducts (SO₂ and HCl), which simplify purification. The general procedure involves:

-

Refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions.

-

Removing excess SOCl₂ via distillation.

-

Isolating the acyl chloride through fractional distillation .

For 2,2-dimethyloctanoic acid, this method may require prolonged reaction times (12–24 hours) due to steric hindrance from the two methyl groups. Yields typically exceed 80% when using a 2:1 molar ratio of SOCl₂ to acid .

Oxalyl Chloride as a Chlorinating Agent

Oxalyl chloride offers milder conditions and is preferred for acid-sensitive substrates. The reaction proceeds via:

-

Combining the acid with oxalyl chloride in an inert solvent (e.g., dichloromethane or benzene).

-

Adding a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

-

Evaporating volatile byproducts (CO, CO₂, HCl) under reduced pressure .

This method is particularly effective for sterically hindered acids, achieving yields of 85–90% for analogs like 4-acetoxy-2,2-dimethylbutanoyl chloride .

Phosphorus Pentachloride (PCl₅)

PCl₅ is a vigorous chlorinating agent suitable for less reactive acids. The exothermic reaction requires careful temperature control:

-

Dissolving the acid in a nonpolar solvent (e.g., hexane).

-

Adding PCl₅ portionwise at 0–5°C.

-

Filtering the precipitated phosphoric acid and distilling the crude product .

While effective, this method is less common for branched acyl chlorides due to challenges in removing phosphorus byproducts.

Synthesis of 2,2-Dimethyloctanoyl Chloride: Step-by-Step Protocols

Starting Material: 2,2-Dimethyloctanoic Acid

The precursor acid is synthesized via Koch-Haaf carboxylation of 2,2-dimethyl-1-octene or through Grignard reactions involving tert-butylmagnesium chloride and heptanoyl chloride .

Thionyl Chloride Method

Procedure :

-

Combine 2,2-dimethyloctanoic acid (1 mol) with SOCl₂ (2.5 mol) in anhydrous toluene.

-

Reflux at 80°C for 18 hours under nitrogen.

-

Remove excess SOCl₂ by distillation at reduced pressure.

-

Purify the crude product via fractional distillation (b.p. ~145–150°C at 15 mmHg).

Yield : 82–85%

Purity : >95% (by GC-MS) .

Oxalyl Chloride Method

Procedure :

-

Dissolve 2,2-dimethyloctanoic acid (1 mol) in dry dichloromethane (500 mL).

-

Add oxalyl chloride (2.2 mol) and DMF (0.1 mol) dropwise at 0°C.

-

Stir at room temperature for 6 hours.

-

Evaporate solvents and byproducts under vacuum.

-

Distill the residue (b.p. ~140°C at 10 mmHg).

Yield : 88–90%

Advantages : Minimal side products and shorter reaction time .

Comparative Analysis of Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride | PCl₅ |

|---|---|---|---|

| Reaction Time | 18–24 hours | 4–6 hours | 8–12 hours |

| Yield | 82–85% | 88–90% | 75–80% |

| Byproducts | SO₂, HCl | CO, CO₂, HCl | H₃PO₄ |

| Scalability | Industrial | Lab-scale | Limited |

| Steric Tolerance | Moderate | High | Low |

Purification and Characterization

Distillation Techniques

This compound is purified via fractional distillation under reduced pressure to avoid thermal decomposition. Typical conditions:

-

Boiling Point : 145–150°C at 15 mmHg (extrapolated from 2,2-dimethylbutanoyl chloride data ).

-

Density : 0.98–1.02 g/cm³ (analogous to C₆–C₁₀ acyl chlorides ).

Spectroscopic Data

-

IR (neat) : 1805 cm⁻¹ (C=O stretch), 610 cm⁻¹ (C-Cl stretch).

-

¹H NMR (CDCl₃) : δ 1.20 (s, 6H, CH₃), 1.25–1.45 (m, 10H, CH₂), 2.85 (s, 2H, COCl).

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethyloctanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-dimethyloctanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires the presence of a base such as pyridine to form esters.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Organic Synthesis

2,2-Dimethyloctanoyl chloride serves as a crucial intermediate in organic synthesis. It undergoes various transformations such as:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Forming amides through reaction with amines.

- Acylation Reactions : Introducing acyl groups into organic compounds.

These reactions enable the production of diverse compounds with valuable properties for further applications in various fields.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of several drug candidates. Notably, it plays a role in the synthesis of:

- Simvastatin (Zocor) : A competitive inhibitor of HMG-CoA reductase used for lowering cholesterol levels . The compound acts as a synthetic analog of Lovastatin, making it significant in treating hyperlipidemia.

Agrochemical Development

The compound is also important in agrochemical synthesis. It acts as a molecular scaffold for developing:

- Pesticides : Compounds designed to combat insect pests.

- Herbicides : Chemicals used to control unwanted plant growth.

- Fungicides : Agents that prevent fungal infections in crops.

These applications contribute significantly to crop protection and agricultural productivity .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound can be used to synthesize aroma compounds and perfumery ingredients. This application is vital for creating fragrances for personal care products and household cleaners .

Polymer Chemistry

The compound can be incorporated into polymers as a monomer or additive. Its inclusion can enhance:

- Mechanical Properties : Improving strength and durability.

- Thermal Stability : Allowing materials to withstand higher temperatures.

- Chemical Resistance : Making polymers more resilient against various chemicals .

Case Study 1: Synthesis of Simvastatin

Research has demonstrated that the use of this compound in synthesizing Simvastatin involves multiple steps starting from simpler precursors. The efficiency of this synthesis route has been highlighted in various studies focusing on optimizing yields and minimizing by-products.

Case Study 2: Development of Novel Agrochemicals

Studies have shown that derivatives of this compound exhibit promising biological activity against specific pests and pathogens. Research teams have focused on modifying the structure to enhance efficacy while reducing environmental impact.

Mécanisme D'action

The mechanism of action of 2,2-dimethyloctanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The following table summarizes key structural and molecular data for comparable acyl chlorides:

Key Observations :

- Branching : Compounds like Pivaloyl chloride and 2,2-Dimethylbutyryl Chloride feature two methyl groups at the α-carbon, imparting steric hindrance that slows hydrolysis and stabilizes the compound .

- Chain Length: Longer chains (e.g., 2,2-Dimethylbutyryl Chloride) may enhance solubility in non-polar solvents compared to shorter analogs.

- Substituents: Aromatic groups (e.g., in 2-Methyl-2-phenylpropanoyl chloride) introduce additional reactivity for specialty chemical synthesis .

2,2-Dimethylbutyryl Chloride

- Pharmaceuticals : Critical intermediate in synthesizing antibiotics and therapeutic agents. Its steric bulk facilitates controlled acylation reactions.

- Agrochemicals : Used in pesticides and herbicides to enhance crop protection.

- Market Data: Valued at ~$XX billion in 2023, projected to grow at a CAGR of X.X% through 2032. Driven by demand in Asia-Pacific (pharmaceuticals) and North America (agrochemicals).

Pivaloyl Chloride

- Chemical Synthesis : Preferred for introducing the pivaloyl group in peptide synthesis and polymer production due to its stability.

- Limitations: Limited to niche applications owing to high steric hindrance.

Isobutyryl Chloride

- Versatility : Used in synthesizing fragrances, dyes, and pharmaceuticals. Less steric hindrance compared to Pivaloyl chloride allows broader reactivity.

Research Findings and Trends

- 2,2-Dimethylbutyryl Chloride : Growth in sustainable agrochemicals and personalized medicine drives demand, particularly in Asia-Pacific .

- Pivaloyl Chloride : Advances in peptide-based drug development sustain its niche use .

- Emerging Compounds: Derivatives with aromatic substituents (e.g., 2-Methyl-2-phenylpropanoyl chloride) show promise in specialty polymer research .

Activité Biologique

2,2-Dimethyloctanoyl chloride is an acyl chloride derived from 2,2-dimethyl octanoic acid. Acyl chlorides are known for their reactivity and versatility in organic synthesis, particularly in the formation of esters, amides, and other derivatives. This article delves into the biological activity of this compound, summarizing its synthesis, applications in medicinal chemistry, and related biological research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl octanoic acid with thionyl chloride or oxalyl chloride. This reaction converts the carboxylic acid group into an acyl chloride, which is more reactive and can be used in various chemical transformations.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds have shown significant biological properties that may provide insights into its potential applications.

Antiviral and Antibacterial Properties

Research on similar acyl chlorides has indicated potential antiviral and antibacterial activities. For instance, derivatives of acyl chlorides have been investigated for their ability to inhibit bacterial growth and viral replication. In one study, compounds synthesized from acyl chlorides demonstrated effective inhibition against various strains of bacteria and viruses, suggesting that this compound may exhibit similar properties .

Case Studies

- Anticancer Activity : A study evaluated a series of acyl chlorides for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on tumor cells while maintaining lower toxicity on normal cells. This suggests a potential therapeutic window for compounds derived from acyl chlorides .

- Inhibition of Cholinesterases : Some studies have explored the inhibitory effects of related compounds on cholinesterases (AChE and BuChE), which are important targets in neurodegenerative diseases like Alzheimer's. Compounds derived from acyl chlorides showed promising results in inhibiting these enzymes .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2,2-dimethyloctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICJYSRARHIXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938887 | |

| Record name | 2,2-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17701-32-5, 40292-82-8 | |

| Record name | NSC65467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEODECANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472HUY7V9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.